molecular formula C15H10FN3O3 B15196983 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)- CAS No. 49579-18-2

4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)-

Cat. No.: B15196983
CAS No.: 49579-18-2
M. Wt: 299.26 g/mol
InChI Key: JKQJYQQUAAXVQU-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)- is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)- typically involves the condensation of 2-amino-5-fluorobenzoic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the quinazolinone core.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo oxidation reactions, where the methyl group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products:

    Reduction: 6-fluoro-2-methyl-3-(4-aminophenyl)-4(3H)-quinazolinone.

    Oxidation: 6-fluoro-2-carboxy-3-(4-nitrophenyl)-4(3H)-quinazolinone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The quinazolinone core can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

  • 4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(4-nitrophenyl)-
  • 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-aminophenyl)-
  • 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-methoxyphenyl)-

Comparison:

    Uniqueness: The presence of both fluorine and nitro groups in 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)- makes it more reactive and versatile compared to its analogs.

    Reactivity: The fluorine atom increases the compound’s electrophilicity, making it more susceptible to nucleophilic substitution reactions.

    Biological Activity: The nitro group can be reduced to an amino group, potentially enhancing the compound’s biological activity and making it a valuable lead compound for drug development.

Properties

CAS No.

49579-18-2

Molecular Formula

C15H10FN3O3

Molecular Weight

299.26 g/mol

IUPAC Name

6-fluoro-2-methyl-3-(4-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C15H10FN3O3/c1-9-17-14-7-2-10(16)8-13(14)15(20)18(9)11-3-5-12(6-4-11)19(21)22/h2-8H,1H3

InChI Key

JKQJYQQUAAXVQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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